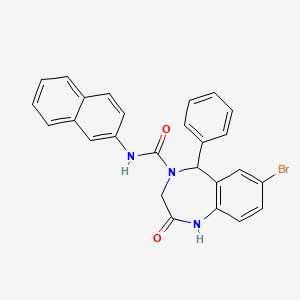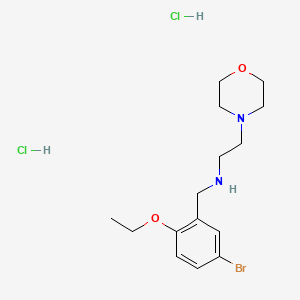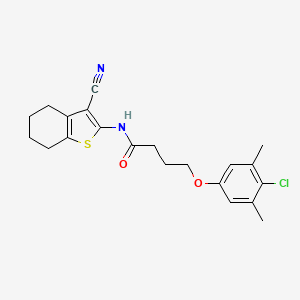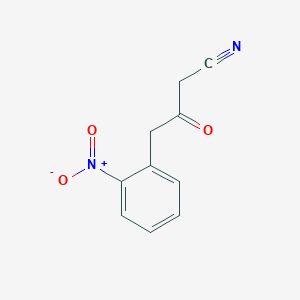
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide, also known as CFPP, is a widely studied chemical compound due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 363.83 g/mol. CFPP is a white or off-white powder that is soluble in organic solvents like ethanol and dimethyl sulfoxide.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has been extensively studied for its potential therapeutic applications. Some of the areas where 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has shown promising results include cancer treatment, inflammation, and pain management. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and colitis. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has also been found to have analgesic effects in animal models of neuropathic pain.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has also been found to modulate the activity of certain receptors that are involved in pain and inflammation.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes like cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2) that are involved in the production of inflammatory mediators. 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has also been found to modulate the activity of certain receptors like the transient receptor potential vanilloid 1 (TRPV1) receptor that is involved in pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, which makes it easy to work with in the lab. However, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide. Some of the areas that need further investigation include the mechanism of action, toxicity, and pharmacokinetics of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide. There is also a need to study the efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide in different animal models of cancer, inflammation, and pain. Furthermore, the potential of 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide as a lead compound for drug development needs to be explored further. Finally, the development of new and efficient synthesis methods for 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide can help in the large-scale production of this compound for further research and development.
Conclusion:
In conclusion, 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide is a promising compound that has several potential therapeutic applications. Its wide range of biochemical and physiological effects makes it a promising candidate for drug development. Further research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide can help in the development of new drugs for cancer, inflammation, and pain management.
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO2/c1-10-7-15(8-11(2)16(10)18)22-12(3)17(21)20-14-6-4-5-13(19)9-14/h4-9,12H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEGLTKJALMLJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(3-fluorophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~1~-(3-acetylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4177229.png)
![1-({5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B4177237.png)
![ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}-1-piperazinecarboxylate](/img/structure/B4177239.png)


![3-amino-4-(methoxymethyl)-6-methyl-N-(2-methyl-4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4177269.png)
amino]benzamide](/img/structure/B4177274.png)

![N-(2-ethoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4177297.png)

![7-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177311.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4177319.png)